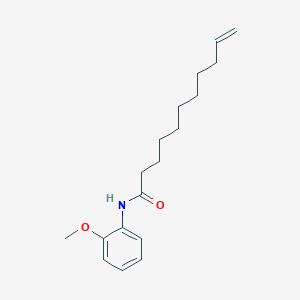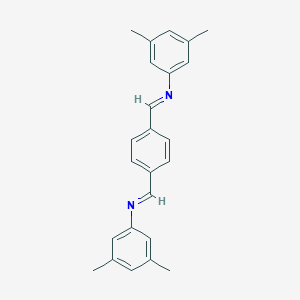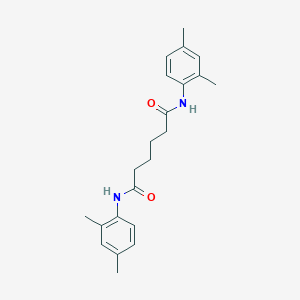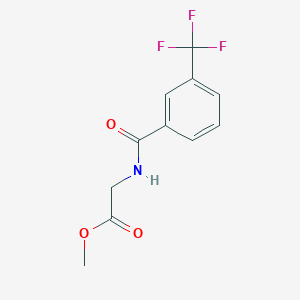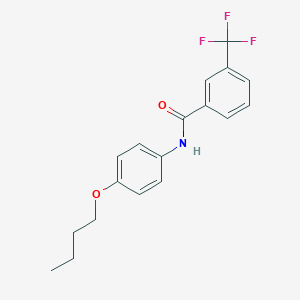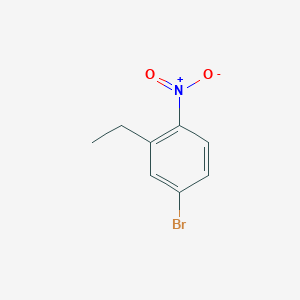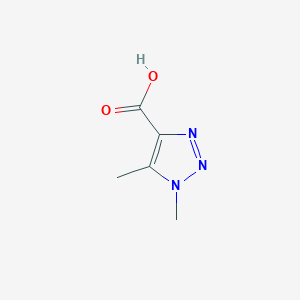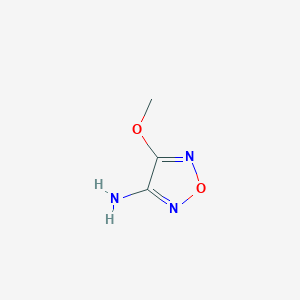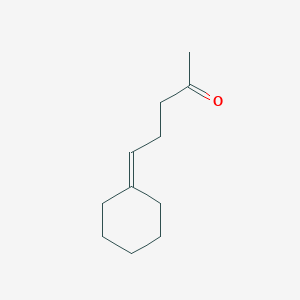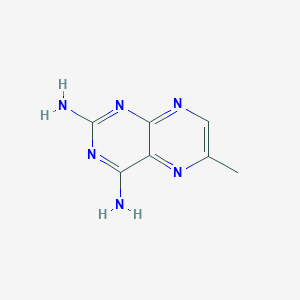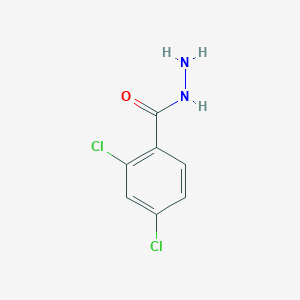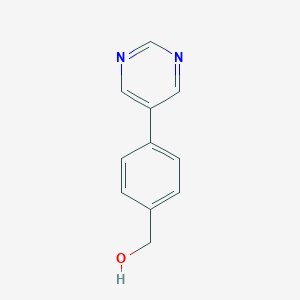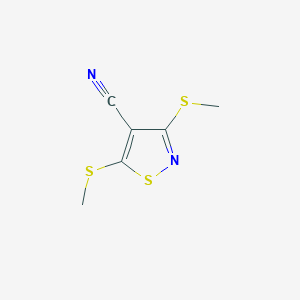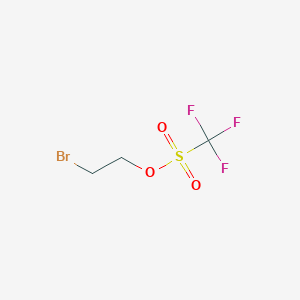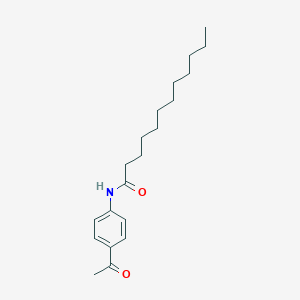
N-(4-acetylphenyl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)dodecanamide, also known as N-acetyl-12-aminododecanoic acid, is a long-chain fatty acid amide that has been extensively studied for its potential applications in various fields of science. It is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)dodecanamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a drug delivery system and as a surfactant in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)dodecanamide is not fully understood. However, it is believed to exhibit its antibacterial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N-(4-acetylphenyl)dodecanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been found to improve insulin sensitivity and glucose metabolism in diabetic rats. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)dodecanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of activities that make it suitable for various applications. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)dodecanamide. One potential application is as a drug delivery system for cancer therapy. It has also been suggested that it may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a surfactant in various industrial applications.
Conclusion
In conclusion, N-(4-acetylphenyl)dodecanamide is a long-chain fatty acid amide that has been extensively studied for its potential applications in various fields of science. It is synthesized through a series of chemical reactions and has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a drug delivery system and as a surfactant in various industrial applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
Métodos De Síntesis
N-(4-acetylphenyl)dodecanamide is synthesized through a series of chemical reactions. The first step involves the synthesis of 4-acetylphenylamine, which is then reacted with dodecanoyl chloride to form N-(4-acetylphenyl)dodecanamide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is purified through column chromatography to obtain pure N-(4-acetylphenyl)dodecanamide.
Propiedades
Número CAS |
355370-54-6 |
|---|---|
Nombre del producto |
N-(4-acetylphenyl)dodecanamide |
Fórmula molecular |
C20H31NO2 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)dodecanamide |
InChI |
InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-19-15-13-18(14-16-19)17(2)22/h13-16H,3-12H2,1-2H3,(H,21,23) |
Clave InChI |
JGAGRIVIJXJPIG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



